6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholin-4-ylpropyl Group: This step involves nucleophilic substitution reactions using morpholine and a suitable alkylating agent.
Formation of the Sulfanylidene Group: This can be achieved through the reaction of the quinazolinone intermediate with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially yielding dihydroquinazolinones or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones, thiols.
Substitution: Various substituted quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-sulfanylidene-1H-quinazolin-4-one: Lacks the morpholin-4-ylpropyl group.
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one: Lacks the chlorine atom.
6-chloro-3-(3-morpholin-4-ylpropyl)-quinazolin-4-one: Lacks the sulfanylidene group.
Uniqueness
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of both the chlorine atom and the morpholin-4-ylpropyl group, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
422527-24-0 |
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Molecular Formula |
C15H18ClN3O2S |
Molecular Weight |
339.84 |
IUPAC Name |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
InChI Key |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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